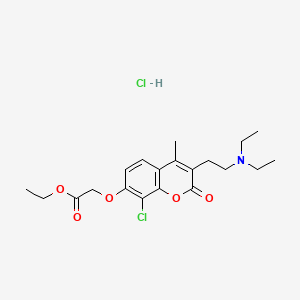

Cloricromen hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCZJRFQJNGCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046499 | |

| Record name | Cloricromen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74697-28-2 | |

| Record name | Cloricromen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074697282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cloricromen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORICROMEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931696CA9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cloricromen hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Cloricromen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a coumarin (B35378) derivative with significant antithrombotic and vasodilatory properties. Its primary mechanism of action is centered on the potent inhibition of platelet aggregation, a critical process in thrombosis. This is achieved through a multi-faceted approach involving the modulation of key intracellular signaling pathways within platelets. Cloricromen elevates cyclic adenosine (B11128) monophosphate (cAMP) levels, likely through the inhibition of phosphodiesterase (PDE), and interferes with calcium mobilization. Evidence also suggests it may impact the thromboxane (B8750289) A2 (TXA2) pathway. Beyond its anti-platelet effects, Cloricromen exhibits cardioprotective actions, partly by inhibiting leukocyte infiltration during ischemia-reperfusion events, which is not solely dependent on its anti-aggregatory activity. This guide provides a detailed examination of these mechanisms, supported by experimental evidence, protocols, and signaling pathway diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Platelet Aggregation

The cornerstone of Cloricromen's therapeutic effect is its ability to inhibit platelet activation and aggregation. Platelets are key mediators of hemostasis and thrombosis, and their activation is a complex process involving multiple synergistic signaling pathways. Cloricromen interferes with these pathways at several critical junctures.

Modulation of Cyclic AMP (cAMP) Signaling

One of the primary mechanisms by which Cloricromen exerts its anti-aggregatory effect is by increasing intracellular levels of cAMP in platelets.[1] Cyclic AMP is a potent second messenger that acts as a powerful inhibitor of platelet activation.

-

Phosphodiesterase (PDE) Inhibition : Cloricromen is understood to inhibit the enzyme phosphodiesterase, which is responsible for the hydrolysis and degradation of cAMP.[1] By inhibiting PDE, Cloricromen leads to an accumulation of cAMP within the platelet.

-

Downstream Effects of Elevated cAMP : Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several substrate proteins. This phosphorylation cascade leads to the inhibition of granule release (containing pro-aggregatory molecules like ADP and serotonin) and a decrease in the availability of intracellular calcium, ultimately preventing platelet aggregation.[1]

Caption: Cloricromen inhibits PDE, increasing cAMP levels and leading to platelet inhibition.

Interference with Calcium Mobilization

Cytoplasmic calcium (Ca2+) is a critical signal for platelet activation. Cloricromen has been shown to reduce the mobilization of intracellular calcium in response to platelet agonists.

In studies using aequorin-loaded platelets, Cloricromen caused a dose-dependent reduction in cytoplasmic Ca2+ movements after the cells were stimulated with agonists like ADP and collagen.[2][3] This reduction in calcium flux is a key component of its inhibitory action, as it prevents the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors required for platelet aggregation.

Inhibition of Agonist-Induced Aggregation

Cloricromen demonstrates a consistent and dose-dependent inhibition of platelet aggregation induced by various physiological agonists.

-

ADP and Adrenaline : It effectively reduces platelet aggregation and Ca2+ mobilization when platelets are exposed to low concentrations of ADP (e.g., 2 µM) or a synergistic combination of ADP and adrenaline.[3]

-

Collagen and Thrombin : The drug also inhibits aggregation and ATP secretion from platelets stimulated by collagen and thrombin.[2][4] The inhibitory effect is noted to be particularly strong against collagen-induced aggregation.

Potential Secondary Mechanisms of Action

Beyond its direct anti-platelet effects, Cloricromen possesses other pharmacological activities that contribute to its therapeutic profile.

Vasodilatory Effects

Cloricromen exhibits vasodilatory properties, which can improve blood flow and reduce vascular resistance.[1] This effect is complementary to its antithrombotic action in the management of ischemic conditions. While the precise mechanism is not fully elucidated for Cloricromen, it is likely related to the relaxation of vascular smooth muscle cells, a common feature of agents that increase cyclic nucleotide levels.

Cardioprotection and Anti-Leukocyte Activity

In models of myocardial ischemia-reperfusion, Cloricromen has been shown to have a cardioprotective effect by reducing infarct size. This benefit is linked to an inhibition of leukocyte infiltration into the ischemic tissue.[5] Notably, this cardioprotective effect can be observed at doses that do not significantly inhibit ex vivo platelet aggregation, suggesting a mechanism that is, at least in part, independent of its anti-platelet activity.[5]

Quantitative Data

Specific quantitative data such as IC50 or Ki values for this compound are not widely available in the public literature. The available studies frequently describe its effects as "dose-dependent" within certain concentration or dosage ranges.

| Compound | Assay | Agonist | System | Result | Reference |

| Cloricromen | Platelet Aggregation | Thrombin | In Vitro (Human Platelets) | Inhibition observed at 5-30 µM | [4] |

| Cloricromen | Platelet Aggregation | ADP (2 µM) | In Vitro (Human Platelets) | Dose-dependent inhibition | [6] |

| Cloricromen | Ex Vivo Platelet Aggregation | Collagen, ADP | Rabbit | Dose-dependent inhibition (1-1000 µg/kg/min) | [5] |

| Cloricromen | Myocardial Infarct Size | Ischemia-Reperfusion | Rabbit | Reduction observed at 30 & 300 µg/kg/min | [5] |

| Coumarin (Analogue) | Platelet Aggregation | Arachidonic Acid | In Vitro (Human Whole Blood) | IC50: 2.45 mM | [7] |

| Esculetin (Analogue) | COX-1 Activity | N/A | In Vitro (Pure Enzyme) | IC50: 2.76 mM | [7] |

Table 1: Summary of available quantitative and dose-dependent data for Cloricromen and related coumarin analogues.

Experimental Protocols

Protocol for In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), the gold standard for assessing platelet function.

-

Blood Collection and PRP Preparation :

-

Draw whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Keep samples at room temperature to avoid platelet activation.

-

Centrifuge the whole blood at 150-200 x g for 15 minutes at 20°C to separate the platelet-rich plasma (PRP).

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 2,500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).

-

-

Assay Procedure :

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

Pipette 200-250 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Place the cuvette in the aggregometer and incubate at 37°C for 5 minutes.

-

Calibrate the aggregometer by setting 0% light transmission with the PRP sample and 100% transmission with the PPP sample.

-

Add the test compound (this compound at various concentrations) or vehicle (control) to the PRP and incubate for a predefined period (e.g., 5 minutes).

-

Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin) at a predetermined concentration.

-

Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to the photodetector.

-

-

Data Analysis :

-

The maximum percentage of aggregation is calculated relative to the PPP baseline.

-

Plot dose-response curves of inhibitor concentration versus percentage of aggregation to determine IC50 values.

-

Caption: A simplified workflow of a typical platelet aggregometry experiment.

Protocol for Intracellular Calcium Measurement with Aequorin

This protocol describes how to measure changes in intracellular Ca2+ concentration in platelets using the bioluminescent photoprotein aequorin.

-

Platelet Preparation and Aequorin Loading :

-

Prepare washed platelets from citrated whole blood by centrifugation and resuspension in a calcium-free buffer.

-

Load the platelets with aequorin. A common method involves incubating the platelet suspension with aequorin in the presence of EGTA and ATP, which transiently permeabilizes the membrane to allow the protein to enter.[2]

-

After loading, wash the platelets to remove extracellular aequorin and resuspend them in a buffer containing physiological Ca2+.

-

-

Luminescence Measurement :

-

Place the aequorin-loaded platelet suspension in a luminometer cuvette at 37°C with stirring.

-

Add the test compound (Cloricromen) or vehicle and incubate.

-

Inject a platelet agonist (e.g., ADP, thrombin) into the cuvette to trigger Ca2+ influx and release from internal stores.

-

The binding of Ca2+ to aequorin triggers a conformational change that results in the emission of a flash of light.

-

Record the light emission over time using the luminometer. The intensity of the light signal is proportional to the intracellular Ca2+ concentration.

-

-

Data Calibration and Analysis :

-

At the end of the experiment, lyse the platelets with a detergent (e.g., Triton X-100) in the presence of saturating Ca2+ to measure the total aequorin luminescence (Lmax).

-

The recorded light signals can be converted into Ca2+ concentration values using established calibration curves and equations.

-

Compare the peak Ca2+ signals in the presence and absence of Cloricromen to determine its inhibitory effect.

-

Conclusion

This compound is a multi-target antiplatelet agent whose primary mechanism of action involves the inhibition of platelet aggregation through the modulation of intracellular cAMP and calcium signaling pathways. Its ability to inhibit platelet responses to a range of physiological agonists like ADP, collagen, and thrombin underscores its potential as an effective antithrombotic agent. Furthermore, its vasodilatory and leukocyte-inhibiting properties may offer additional therapeutic benefits in the context of cardiovascular diseases. While the qualitative aspects of its mechanism are well-supported, further research is required to provide precise quantitative data on its potency against specific molecular targets, which will be crucial for optimizing its clinical application and for the development of next-generation antithrombotic therapies.

References

- 1. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro antiplatelet activity of new 4-(1-piperazinyl)coumarin derivatives. Human platelet phosphodiesterase 3 inhibitory properties of the two most effective compounds described and molecular modeling study on their interactions with phosphodiesterase 3A catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Synthesis and In Vitro Antiplatelet Activity of New 4-(1-Piperazinyl)coumarin Derivatives. Human Platelet Phosphodiesterase 3 Inhibitory Properties of the Two Most Effective Compounds Described and Molecular Modeling Study on Their Interactions with Phosphodiesterase 3A Catalytic Site - American Chemical Society - Figshare [acs.figshare.com]

- 4. Collagen-induced platelet aggregation:--evidence against the essential role of platelet adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of Cloricromen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloricromen hydrochloride is a coumarin (B35378) derivative investigated for its antithrombotic and vasoprotective properties. This technical guide provides a comprehensive overview of a plausible and chemically robust multi-step synthesis pathway for this compound, intended for an audience of researchers and professionals in drug development. The synthesis is elucidated through detailed experimental protocols derived from established chemical literature, with quantitative data summarized for clarity. The logical flow of the synthesis is visually represented using a detailed pathway diagram.

Introduction

Cloricromen, chemically known as ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate, is a synthetic coumarin derivative. The coumarin scaffold is a prominent feature in many natural products and synthetic compounds exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The synthesis of this compound involves the construction of the core 4-methylcoumarin (B1582148) ring system, followed by a series of functional group interconversions and substitutions to build the final molecule. This guide outlines a logical and efficient six-step synthetic route from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be logically divided into six key stages, starting with the formation of the coumarin core and culminating in the formation of the final hydrochloride salt.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each step of the synthesis. The protocols are based on established procedures for similar chemical transformations.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

The foundational coumarin structure is synthesized via the acid-catalyzed Pechmann condensation of resorcinol with ethyl acetoacetate.[1][2][3][4]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (approx. 4-5 parts by weight relative to resorcinol) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours or gently heat at 75-80°C for 20-30 minutes if using polyphosphoric acid (PPA) as the catalyst.[2]

-

Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

A pale yellow solid will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Recrystallize the crude product from a dilute ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin.

| Parameter | Value | Reference(s) |

| Starting Materials | Resorcinol, Ethyl Acetoacetate | [1][5] |

| Catalyst | Conc. H₂SO₄ or PPA | [2] |

| Reaction Time | 20 min - 24 h | [2] |

| Reaction Temperature | 0 °C to 80 °C | [2] |

| Typical Yield | 49% - 95% | [5][6] |

Step 2: Synthesis of 3-(2-Hydroxyethyl)-7-hydroxy-4-methylcoumarin

This step introduces the two-carbon side chain at the C-3 position of the coumarin ring.

Experimental Protocol:

-

Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in an appropriate solvent such as dioxane.

-

Add a base, for example, piperidine (B6355638) (catalytic amount).

-

Add 2-chloroethanol (B45725) (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into acidified water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain 3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin.

| Parameter | Value |

| Starting Material | 7-Hydroxy-4-methylcoumarin |

| Reagents | 2-Chloroethanol, Piperidine |

| Solvent | Dioxane |

| Reaction Time | 4 - 6 hours |

| Reaction Temperature | Reflux |

| Estimated Yield | 60% - 75% |

Step 3: Synthesis of 8-Chloro-3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin

Chlorination of the activated aromatic ring at the C-8 position is achieved through electrophilic aromatic substitution.

Experimental Protocol:

-

Dissolve 3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, pour the mixture into ice water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Starting Material | 3-(2-Hydroxyethyl)-7-hydroxy-4-methylcoumarin |

| Reagent | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 2 - 4 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Estimated Yield | 70% - 85% |

Step 4: Synthesis of 8-Chloro-3-(2-chloroethyl)-7-hydroxy-4-methylcoumarin

The primary alcohol on the side chain is converted to a more reactive alkyl chloride.

Experimental Protocol:

-

Suspend 8-chloro-3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin (1.0 eq) in a solvent such as dichloromethane (B109758) or toluene.

-

Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the mixture to warm to room temperature and then reflux for 2-3 hours.

-

Cool the reaction mixture and carefully quench any excess thionyl chloride by pouring it into ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

| Parameter | Value |

| Starting Material | 8-Chloro-3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Dichloromethane |

| Reaction Time | 2 - 3 hours |

| Reaction Temperature | Reflux |

| Estimated Yield | 85% - 95% |

Step 5: Synthesis of Ethyl 2-{[8-chloro-3-(2-chloroethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate

The 7-hydroxy group is alkylated to introduce the ethyl oxyacetate moiety.[7]

Experimental Protocol:

-

In a round-bottom flask, combine 8-chloro-3-(2-chloroethyl)-7-hydroxy-4-methylcoumarin (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of potassium iodide.

-

Add dry acetone (B3395972) as the solvent.

-

Add ethyl bromoacetate (B1195939) (1.2 eq) to the suspension.

-

Reflux the mixture for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, filter off the inorganic salts and wash them with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography if necessary.

| Parameter | Value | Reference(s) |

| Starting Material | 8-Chloro-3-(2-chloroethyl)-7-hydroxy-4-methylcoumarin | |

| Reagents | Ethyl bromoacetate, K₂CO₃ | [7] |

| Solvent | Dry Acetone | [7] |

| Reaction Time | 12 - 24 hours | [7] |

| Reaction Temperature | Reflux | [7] |

| Typical Yield | >80% (analogous reactions) | [7] |

Step 6: Synthesis of Cloricromen Free Base (Amination)

The final carbon-nitrogen bond is formed through nucleophilic substitution.

Experimental Protocol:

-

Dissolve ethyl 2-{[8-chloro-3-(2-chloroethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (1.0 eq) in a solvent such as acetonitrile (B52724) or ethanol.

-

Add diethylamine (B46881) (2.5 eq) to the solution. A base like potassium carbonate can be added to scavenge the HCl formed.

-

Heat the mixture to reflux and maintain for 6-12 hours.

-

Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.

-

Perform an aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Cloricromen free base, which can be purified by column chromatography.

| Parameter | Value |

| Starting Material | Ethyl 2-{[8-chloro-3-(2-chloroethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |

| Reagent | Diethylamine |

| Solvent | Acetonitrile |

| Reaction Time | 6 - 12 hours |

| Reaction Temperature | Reflux |

| Estimated Yield | 70% - 90% |

Step 7: Formation of this compound

The final step is the conversion of the basic amine to its hydrochloride salt to improve stability and solubility.

Experimental Protocol:

-

Dissolve the purified Cloricromen free base in a suitable anhydrous solvent, such as diethyl ether, ethanol, or isopropanol (B130326).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.

-

Stir the resulting suspension in the cold for 30 minutes.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with cold, anhydrous solvent (e.g., diethyl ether) and dry under vacuum to yield this compound.

| Parameter | Value |

| Starting Material | Cloricromen (Free Base) |

| Reagent | Anhydrous Hydrogen Chloride (gas or solution) |

| Solvent | Diethyl ether, Ethanol, or Isopropanol |

| Reaction Temperature | 0 °C |

| Estimated Yield | >95% |

Logical Workflow Diagram

The following diagram illustrates the logical progression and key quality control checks in the synthesis process.

Caption: Logical workflow for the synthesis and quality control of Cloricromen HCl.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. This guide presents a viable and detailed pathway, beginning with the well-established Pechmann condensation to form the coumarin core, followed by a series of functionalizations including chlorination, alkylation, and amination. The provided protocols and tabulated data offer a practical framework for researchers engaged in the synthesis of Cloricromen and its analogues. Each step requires careful control of reaction conditions and purification of intermediates to ensure a high-quality final product suitable for further investigation.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 5. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 6. scispace.com [scispace.com]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

Cloricromen Hydrochloride: An In-Depth Technical Guide on its Role in Thromboxane A2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloricromen (B1669239) hydrochloride, a coumarin (B35378) derivative, is a notable antiplatelet agent with significant potential in the management of thromboembolic disorders. Its mechanism of action, centered on the inhibition of platelet aggregation, involves a multifaceted interaction with key signaling pathways. This technical guide provides a comprehensive overview of the role of cloricromen hydrochloride in the inhibition of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation. This document will delve into the available data on its efficacy, detail relevant experimental protocols, and visualize the complex signaling pathways involved. While direct quantitative data on the interaction of cloricromen with specific components of the TXA2 pathway remains limited in publicly accessible literature, this guide synthesizes the current understanding of its antiplatelet effects and its position within the broader context of antithrombotic therapies.

Introduction to this compound

Cloricromen is an antiplatelet and vasodilatory agent that has been investigated for its therapeutic potential in preventing and managing thromboembolic diseases.[1] As a coumarin derivative, it belongs to a class of compounds known for their anticoagulant and antithrombotic properties.[1][2] Cloricromen has demonstrated the ability to inhibit platelet aggregation induced by a variety of agonists, suggesting a broad-spectrum antiplatelet activity.[3][4] Its mechanism appears to be distinct from or supplementary to that of common antiplatelet drugs like aspirin, which primarily target cyclooxygenase (COX) enzymes.[5]

The Thromboxane A2 Signaling Pathway in Platelet Aggregation

Thromboxane A2 (TXA2) is a potent, short-lived eicosanoid that plays a pivotal role in hemostasis and thrombosis.[6] Upon platelet activation by agonists such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid is liberated from the platelet membrane by phospholipase A2 (PLA2). Arachidonic acid is then sequentially metabolized by cyclooxygenase-1 (COX-1) to prostaglandin (B15479496) G2 (PGG2) and then to prostaglandin H2 (PGH2). Finally, thromboxane synthase converts PGH2 into TXA2.

TXA2 then acts as an autocrine and paracrine mediator, binding to the G-protein coupled thromboxane receptor (TP receptor) on the surface of platelets. This binding activates Gq and G12/13 proteins, initiating downstream signaling cascades.[7][8] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the dense tubular system, leading to a rise in intracellular calcium concentration.[3][9] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These events culminate in platelet shape change, degranulation (releasing further agonists like ADP), and the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.

Caption: Thromboxane A2 Signaling Pathway in Platelets.

Cloricromen's Mechanism of Action in Thromboxane A2 Inhibition

While the precise molecular target of cloricromen within the TXA2 pathway has not been definitively elucidated in the available literature, several studies provide strong evidence for its inhibitory role.

Inhibition of Platelet Aggregation

Cloricromen has been shown to inhibit platelet aggregation induced by a range of agonists, including ADP, collagen, and thrombin.[4][9] This broad inhibitory profile suggests that it may act on a central pathway of platelet activation. One study demonstrated that cloricromen's anti-aggregatory activity is mediated through a mechanism that is either different from or in addition to the inhibition of cyclooxygenase (COX), the target of aspirin.[5] This is a critical distinction, as it implies that cloricromen does not simply prevent the initial production of prostaglandin H2 from arachidonic acid.

Inhibition of Thromboxane A2 Production

Some evidence suggests that cloricromen directly inhibits the production of TXA2. Studies on other coumarin derivatives have shown that they can inhibit the release of both arachidonic acid and TXA2 from activated platelets.[1] This suggests a potential mechanism where cloricromen might interfere with the enzymatic activity of phospholipase A2 or thromboxane synthase.

Modulation of Intracellular Calcium and cAMP

Cloricromen has been observed to inhibit the rise in intracellular calcium concentration that typically follows platelet activation.[3][9] This effect on calcium mobilization is consistent with an interruption of the Gq-mediated signaling cascade downstream of the TP receptor. Furthermore, some reports suggest that the antiplatelet effects of certain antithrombotic agents are linked to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Elevated cAMP levels are known to inhibit platelet activation by phosphorylating key proteins in the signaling cascade, ultimately leading to the sequestration of intracellular calcium and inhibition of GPIIb/IIIa activation. While direct evidence for cloricromen's effect on cAMP is not robust, it remains a plausible mechanism contributing to its anti-aggregatory action.

Caption: Postulated Mechanism of Action of Cloricromen.

Quantitative Data on Cloricromen's Efficacy

| Agonist | Cloricromen Concentration | Effect | Reference |

| ADP (2 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [3] |

| ADP (2 µM) + Adrenaline (10 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [3] |

| Thrombin | 5-30 µM | Inhibition of platelet aggregation | [4] |

| Collagen | Dose-dependent (1-1000 µg/kg/min in vivo) | Stronger inhibition of ex vivo platelet aggregation compared to ADP | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the antiplatelet effects of compounds like cloricromen.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This is a gold-standard method to assess platelet function in vitro.

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of an inhibitor.

Materials:

-

Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Agonists: ADP, Collagen, Thrombin, Arachidonic Acid.

-

This compound solution at various concentrations.

-

Aggregometer cuvettes with stir bars.

-

Pipettes.

Procedure:

-

PRP and PPP Preparation: a. Draw whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP (the supernatant). c. Transfer the PRP to a separate tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

Platelet Aggregation Measurement: a. Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar. b. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission. d. Add the desired concentration of cloricromen or vehicle control to the PRP in the sample cuvette. e. Incubate the PRP with the inhibitor for a specified time (e.g., 1-5 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. g. Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.

Caption: Light Transmission Aggregometry (LTA) Workflow.

Measurement of Thromboxane B2 (TXB2) by Enzyme Immunoassay (EIA)

Objective: To quantify the production of TXB2, the stable metabolite of TXA2, in platelet-rich plasma following stimulation.

Materials:

-

Platelet-rich plasma (PRP).

-

Agonist (e.g., arachidonic acid, collagen).

-

This compound solution at various concentrations.

-

Indomethacin (to stop the reaction).

-

Centrifuge.

-

Thromboxane B2 EIA kit.

-

Microplate reader.

Procedure:

-

Platelet Stimulation: a. Pre-incubate PRP samples with various concentrations of cloricromen or vehicle for a specified time at 37°C. b. Add an agonist (e.g., arachidonic acid) to stimulate TXA2 production. c. After a defined incubation period (e.g., 5 minutes), stop the reaction by adding indomethacin.

-

Sample Preparation: a. Centrifuge the samples to pellet the platelets. b. Collect the supernatant for TXB2 analysis.

-

EIA Procedure (as per kit instructions): a. Prepare standards and samples. b. Add standards, samples, and enzyme-conjugated TXB2 to the wells of an antibody-coated microplate. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add a substrate solution to develop a colorimetric signal. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Generate a standard curve from the absorbance readings of the standards. b. Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.

Discussion and Future Directions

This compound demonstrates significant antiplatelet activity, and evidence points towards its interference with the thromboxane A2 pathway. Its mechanism, being at least partially independent of COX inhibition, makes it an interesting candidate for further investigation, potentially in combination with other antiplatelet agents.

The primary gap in the current understanding of cloricromen is the lack of precise quantitative data on its direct interaction with thromboxane synthase or the thromboxane receptor. Future research should focus on:

-

In vitro enzyme inhibition assays: To determine the IC50 of cloricromen against purified thromboxane synthase.

-

Receptor binding assays: To determine the Ki of cloricromen for the thromboxane receptor.

-

Signaling pathway analysis: To elucidate the specific effects of cloricromen on phospholipase A2 activity and cAMP levels in platelets.

-

Clinical trials: To further evaluate the efficacy and safety of cloricromen in the prevention and treatment of thrombotic diseases, with a focus on pharmacodynamic markers related to the TXA2 pathway.

Conclusion

This compound is a promising antiplatelet agent that inhibits thromboxane A2-mediated platelet aggregation. While its exact molecular mechanism requires further detailed investigation, the available evidence suggests a mode of action that is distinct from traditional antiplatelet drugs. This technical guide provides a comprehensive summary of the current knowledge, highlighting the need for further research to fully characterize its pharmacological profile and establish its clinical utility in the management of cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 3. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The key contribution of platelet and vascular arachidonic acid metabolism to the pathophysiology of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gq pathway regulates proximal C-type lectin-like receptor-2 (CLEC-2) signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]

- 9. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is Cloricromen used for? [synapse.patsnap.com]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Cloricromen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloricromen hydrochloride, a coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties in addition to its well-known antithrombotic effects. This technical guide provides a comprehensive overview of the current understanding of Cloricromen's anti-inflammatory mechanisms, supported by available quantitative data and detailed experimental protocols. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), leading to a reduction in pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Furthermore, Cloricromen exhibits antioxidant properties by scavenging free radicals. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including cardiovascular disorders, autoimmune diseases, and neurodegenerative conditions. This compound, known for its antithrombotic activity through the inhibition of thromboxane (B8750289) A2, has emerged as a compound of interest for its anti-inflammatory potential.[1] Its multifaceted mechanism of action, encompassing the inhibition of pro-inflammatory signaling and antioxidant effects, suggests a broader therapeutic utility.[1] This guide delves into the technical details of Cloricromen's anti-inflammatory properties to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a combination of pathways, primarily by inhibiting the production of key inflammatory mediators and reducing oxidative stress.

Inhibition of the NF-κB Signaling Pathway

A pivotal mechanism underlying Cloricromen's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory cytokines and enzymes.

In vivo studies have shown that this compound inhibits LPS-induced NF-κB activation.[2] This inhibition leads to a downstream reduction in the expression and production of key inflammatory mediators.

Reduction of Pro-inflammatory Mediators

By inhibiting the NF-κB pathway, this compound effectively reduces the production of several key pro-inflammatory mediators:

-

Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production, which contributes to tissue damage. Cloricromen has been shown to inhibit the induction of iNOS, thereby decreasing the production of nitrites (a stable metabolite of NO).[3]

-

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. Cloricromen treatment has been demonstrated to decrease serum levels of TNF-α in endotoxin-treated animal models.[2]

-

Pro-inflammatory Cytokines and Chemokines: Cloricromen modulates inflammation by generally inhibiting the synthesis of various pro-inflammatory cytokines and chemokines, which are signaling proteins that attract immune cells to the site of inflammation.[1]

Antioxidant Activity

This compound also exhibits antioxidant properties by scavenging free radicals.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation. By reducing oxidative stress, Cloricromen can mitigate the oxidative component of inflammatory processes.[1]

Quantitative Data

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound.

| Parameter | Assay/Model | Test System | Concentration/Dose | Result | Reference |

| Nitrite (NO₂⁻) Production | Griess Assay | Murine J774 Macrophages | 2 µM | Concentration-dependent inhibition | [3] |

| 20 µM | [3] | ||||

| 200 µM | 84.0 ± 8.0% max inhibition (pre-treatment) | [3] | |||

| NF-κB Activation | In vivo | Endotoxin-treated rats | 2 mg/kg (i.v.) | Inhibition of LPS-induced activation | [2] |

| TNF-α Serum Levels | In vivo | Endotoxin-treated rats | 2 mg/kg (i.v.) | Decreased serum levels | [2] |

| Nitric Oxide (NO) Serum Levels | In vivo | Endotoxin-treated rats | 2 mg/kg (i.v.) | Decreased serum levels | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's anti-inflammatory properties.

General Experimental Workflow

The following diagram illustrates a general workflow for in vitro evaluation of the anti-inflammatory effects of this compound.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cloricromene inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacodynamics of Cloricromen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloricromen (B1669239) hydrochloride is a coumarin (B35378) derivative with significant pharmacodynamic effects, primarily centered on the inhibition of platelet aggregation and vasodilation. This technical guide provides a comprehensive overview of the core pharmacodynamics of cloricromen, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The information is intended to support further research and drug development efforts in the fields of thrombosis, cardiovascular disease, and inflammation.

Core Pharmacodynamic Properties

Cloricromen's primary pharmacodynamic effects are its potent antiplatelet and vasodilatory actions. It also exhibits anti-inflammatory properties. These effects are mediated through multiple mechanisms, including the inhibition of phosphodiesterase, modulation of nitric oxide signaling, and interference with thromboxane (B8750289) A2 synthesis pathways.

Inhibition of Platelet Aggregation

Cloricromen has been shown to inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin. This inhibitory effect is dose-dependent.

Table 1: Quantitative Data on the Inhibition of Platelet Aggregation by Cloricromen

| Agonist | Species/System | Concentration/Dose | Observed Effect | Citation |

| ADP (2 µM) | Human aequorin-loaded platelets | Not specified | Dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements. | [1] |

| ADP + Adrenaline (10 µM) | Human aequorin-loaded platelets | Not specified | Dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements. | [1] |

Anti-inflammatory and Vasodilatory Effects

Cloricromen demonstrates anti-inflammatory and vasodilatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and subsequent reduction of nitric oxide (NO) production in inflammatory conditions.

Table 2: Quantitative Data on the Anti-inflammatory Effects of Cloricromen

| Cell Type/System | Stimulus | Cloricromen Concentration | Observed Effect | Citation |

| Murine J774 macrophages | Lipopolysaccharide (100 ng/ml) | 2 µM | Inhibition of nitrite (B80452) (NO2-) production. | [2] |

| Murine J774 macrophages | Lipopolysaccharide (100 ng/ml) | 20 µM | Inhibition of nitrite (NO2-) production. | [2] |

| Murine J774 macrophages | Lipopolysaccharide (100 ng/ml) | 200 µM | Concentration-dependent inhibition of nitrite (NO2-) production, with maximum inhibition (84.0 +/- 8.0%) when added 6 hours before LPS. | [2] |

| Endotoxin-shocked rats (aortic rings) | Lipopolysaccharide (4 mg/kg, i.v.) | 2 mg/kg, i.v. (in vivo treatment) | Partially prevented the loss in tone of aortic rings and improved their reactivity to phenylephrine. | [2] |

Signaling Pathways and Mechanisms of Action

Inhibition of Platelet Aggregation Signaling Pathway

Cloricromen's antiplatelet effect is believed to be mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, inhibit the release of granules that promote platelet aggregation. Additionally, cloricromen may interfere with the thromboxane A2 (TXA2) signaling pathway, a potent promoter of platelet aggregation and vasoconstriction.

References

Methodological & Application

Application Notes and Protocols for Testing Cloricromen Hydrochloride Efficacy in Animal Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as myocardial infarction and stroke. The development of novel antithrombotic agents requires robust preclinical evaluation in relevant animal models. Cloricromen hydrochloride is recognized as a potent inhibitor of platelet aggregation.[1] Its mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) within platelets.[1] Elevated cAMP levels subsequently hinder the release of granules that promote platelet aggregation, thereby reducing the propensity for clot formation.[1] These characteristics suggest its potential as an effective antithrombotic agent.

Mechanism of Action of this compound

This compound's primary antithrombotic effect stems from its ability to inhibit platelet aggregation.[1] Platelets play a crucial role in the initiation of thrombus formation. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a primary hemostatic plug. Cloricromen intervenes in this process by inhibiting phosphodiesterase, an enzyme that degrades cAMP.[1] The resulting increase in intracellular cAMP levels in platelets leads to the inhibition of platelet activation and aggregation, a key step in thrombus formation.[1]

Putative Signaling Pathway of Cloricromen in Platelets

References

Application Notes and Protocols for In Vivo Rodent Studies with Cloricromen Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cloricromen (B1669239) hydrochloride is a coumarin (B35378) derivative that has demonstrated significant anti-inflammatory and antiplatelet properties in preclinical studies. These notes provide an overview of its application in in vivo rodent models, detailing recommended dosages, experimental protocols, and insights into its mechanism of action. This information is intended to guide researchers in designing robust and reproducible preclinical studies to evaluate the therapeutic potential of cloricromen.

Data Presentation: Quantitative Dosage Summary

The following table summarizes the reported dosages of cloricromen hydrochloride used in in vivo rodent studies for different applications.

| Application | Animal Model | Dosage | Route of Administration | Key Findings | Reference |

| Anti-inflammatory | Lewis rats with collagen-induced arthritis | 10 mg/kg daily | Intraperitoneal (i.p.) | Delayed onset of clinical signs of arthritis, improved histological status, and reduced expression of iNOS and COX-2 in inflamed joints.[1][2] | [1][2] |

| Pharmacokinetics | Sprague-Dawley rats | 100 mg/kg (single dose) | Oral (p.o.) | The active metabolite of cloricromen was detected in plasma, with peak levels achieved at 15 minutes post-administration. | |

| Antiplatelet (in vitro) | Rat peritoneal polymorphonuclear cells | 5-30 µM | N/A (in vitro) | Inhibited thrombin-induced platelet aggregation and synergized with other antiplatelet compounds.[3] | [3] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model in Lewis Rats for Anti-Inflammatory Studies

This protocol is based on the methodology described in the study by Cuzzocrea et al. (2002).[1][2]

Objective: To evaluate the anti-inflammatory efficacy of this compound in a rodent model of rheumatoid arthritis.

Materials:

-

Male Lewis rats (inbred strain)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

0.01 M acetic acid

-

This compound

-

Sterile saline for injection

-

Syringes and needles for intradermal and intraperitoneal injections

-

Calipers for measuring paw volume

Procedure:

-

Induction of Arthritis:

-

On day 1, inject each rat intradermally at the base of the tail with 100 µl of an emulsion containing 100 µg of bovine type II collagen dissolved in 0.01 M acetic acid and emulsified with an equal volume of Complete Freund's Adjuvant.

-

On day 21, administer a second intradermal injection of CII in CFA.[1][2]

-

-

Treatment Protocol:

-

Assessment of Arthritis:

-

Monitor the clinical signs of arthritis daily, including periarticular erythema and edema of the hind paws.

-

Measure hind paw volume at regular intervals using calipers to quantify swelling.

-

At the end of the study (e.g., day 35), euthanize the animals and collect knee and paw tissues for histological and immunohistochemical analysis.

-

-

Histological and Immunohistochemical Analysis:

-

Process the collected tissues for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.

-

Perform immunohistochemistry to evaluate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the inflamed joints.[1][2]

-

Pharmacokinetic Study in Sprague-Dawley Rats

This protocol is based on a study investigating the retinal and systemic pharmacokinetics of cloricromen.

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Vehicle for oral administration (e.g., water or 0.5% methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Equipment for plasma separation (centrifuge)

-

Analytical instrumentation for drug quantification (e.g., HPLC)

Procedure:

-

Drug Administration:

-

Administer a single oral dose of 100 mg/kg of this compound to the rats using an oral gavage needle.

-

-

Blood Sampling:

-

Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 90 minutes).

-

Process the blood samples to separate the plasma.

-

-

Sample Analysis:

-

Analyze the plasma samples to determine the concentration of cloricromen and its active metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Mandatory Visualizations

Caption: Experimental workflow for the collagen-induced arthritis model in rats.

Caption: Proposed mechanism of cloricromen's antiplatelet action via inhibition of calcium signaling.

References

- 1. Cloricromene, a coumarine derivative, protects against collagen-induced arthritis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloricromene, a coumarine derivative, protects against collagen-induced arthritis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dissolving Cloricromen Hydrochloride in DMSO for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloricromen hydrochloride is a coumarin (B35378) derivative recognized for its potent antiplatelet and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, making it a compound of significant interest in cardiovascular research and drug development.[2][3][[“]] Proper preparation of this compound solutions is paramount for obtaining accurate and reproducible results in in-vitro and cell-based assays. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture applications, with a specific focus on platelet aggregation assays.

Physicochemical and Solubility Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Synonyms | Cloricromene hydrochloride |

| CAS Number | 74697-28-2 |

| Molecular Formula | C₂₀H₂₇Cl₂NO₅ |

| Molecular Weight | 432.34 g/mol |

| Appearance | White to off-white solid |

| Solubility in DMSO | 100 mg/mL (231.30 mM) |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years |

| Storage of Solution in DMSO | -80°C for 6 months; -20°C for 1 month |

Note: The use of ultrasonic agitation may be necessary to achieve complete dissolution in DMSO. It is also recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.

Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous (molecular sieve-treated) Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Aseptic Technique: To prevent contamination, perform all steps under sterile conditions in a laminar flow hood.

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 100 mM stock solution, weigh out 43.23 mg.

-

Dissolution:

-

Transfer the weighed powder into a sterile amber tube.

-

Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).

-

-

Solubilization:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes.

-

If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied, but caution should be exercised as heat can degrade some compounds.

-

-

Sterile Filtration (Optional but Recommended): For critical cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

-

Experimental Protocol: In-vitro Platelet Aggregation Assay

This protocol outlines a general procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP and adrenaline.

Materials:

-

Prepared this compound stock solution in DMSO

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human whole blood anticoagulated with sodium citrate.

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP) and Adrenaline

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Calibrated pipettes and sterile tips

Procedure:

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare a series of working solutions of this compound by diluting the stock solution in a suitable buffer or directly in the cell culture medium. It is crucial to maintain the final DMSO concentration in the cell culture well below 0.5% to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is highly recommended.

-

-

Platelet Preparation:

-

Prepare PRP and PPP from citrated whole blood by centrifugation according to standard laboratory protocols.

-

-

Aggregation Assay:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Add 50 µL of the desired concentration of the this compound working solution (or vehicle control - DMSO at the same final concentration) to the PRP and incubate for a specified time (e.g., 1-5 minutes).

-

Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.

-

Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 2 µM or adrenaline to a final concentration of 10 µM) to initiate aggregation.[5]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

-

-

Data Analysis:

-

Determine the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.

-

A dose-response curve can be generated to determine the IC₅₀ value of this compound. Published studies have used working concentrations in the range of 5-30 µM.[3]

-

Mechanism of Action and Signaling Pathway

This compound inhibits platelet aggregation through a multi-faceted mechanism. It is known to interfere with the action of key platelet agonists like ADP and adrenaline.[5] This inhibition is associated with a reduction in cytoplasmic calcium mobilization, a critical step in platelet activation.[2] Furthermore, evidence suggests that Cloricromen may exert its effects by inhibiting the synthesis or action of thromboxane (B8750289) A2 and by modulating intracellular cyclic AMP (cAMP) levels, a key negative regulator of platelet function.

Caption: Proposed mechanism of this compound's antiplatelet action.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions and conducting a cell-based assay.

Caption: Workflow for preparing and using this compound in cell culture.

References

- 1. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Cloricromen Hydrochloride in Platelet Aggregometry Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Cloricromen hydrochloride in in vitro platelet aggregometry studies. This document outlines the mechanism of action of Cloricromen, its effects on platelet function, and a step-by-step guide for assessing its antiplatelet activity using Light Transmission Aggregometry (LTA).

Introduction to this compound

Cloricromen is a coumarin (B35378) derivative that has been investigated for its antithrombotic and vasodilatory properties.[1][2] It acts as an inhibitor of platelet aggregation, making it a compound of interest in the research and development of antiplatelet therapies for the prevention and management of thromboembolic disorders.[2] Understanding its effects on platelet function is crucial for elucidating its therapeutic potential. Platelet aggregometry is the gold-standard method for assessing platelet function in vitro and is an essential tool for evaluating the efficacy of antiplatelet agents like Cloricromen.

Mechanism of Action

This compound's primary mechanism of action as an antiplatelet agent is through the inhibition of phosphodiesterase (PDE) within platelets.[2] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately lead to the inhibition of platelet activation and aggregation. Key downstream effects of increased cAMP include the sequestration of intracellular calcium (Ca2+), a critical second messenger in platelet activation, and the inhibition of granule release, which contains pro-aggregatory molecules.[1]

Data Presentation: Inhibitory Effects of this compound

| Agonist | Agonist Concentration | Cloricromen Concentration | Observed Effect | Reference(s) |

| Thrombin | Not Specified | 5-30 µM | Inhibition of thrombin-induced platelet aggregation. | [3] |

| ADP | 2 µM | Dose-dependent | Dose-dependent reduction in platelet aggregation. | [1] |

| ADP + Adrenaline | 2 µM + 10 µM | Dose-dependent | Dose-dependent reduction in platelet aggregation. | [1] |

| Collagen | Not Specified | 1-1000 µg/kg/min (ex vivo) | Dose-dependent inhibition of ex vivo platelet aggregation. Stronger inhibition compared to ADP. | [4] |

| ADP | Not Specified | 1-1000 µg/kg/min (ex vivo) | Dose-dependent inhibition of ex vivo platelet aggregation. | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for conducting platelet aggregometry studies to evaluate the inhibitory effects of this compound.

Materials and Reagents

-

This compound

-

Whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks)

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes

-

Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin

-

Phosphate-buffered saline (PBS) or other suitable vehicle for Cloricromen

-

Light Transmission Aggregometer

-

Aggregometer cuvettes and stir bars

-

Pipettes and tips

-

Centrifuge

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into sodium citrate tubes using a large-gauge needle to minimize platelet activation. The first few milliliters of blood should be discarded.

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. Carefully collect the upper, straw-colored PRP layer.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

-

Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

-

Instrument Setup: Turn on the Light Transmission Aggregometer and allow it to warm up to 37°C.

-

Calibration:

-

Pipette the required volume of PPP into an aggregometer cuvette and place it in the reference well to set 100% light transmission.

-

Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.

-

-

Sample Preparation:

-

Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS) and make serial dilutions to achieve the desired final concentrations for testing.

-

-

Incubation:

-

Add a small volume of the Cloricromen solution or vehicle control to the PRP in the sample cuvette.

-

Incubate the PRP with Cloricromen or vehicle for a specified time (e.g., 1-5 minutes) at 37°C with stirring.

-

-

Induction of Aggregation:

-

Add the platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to induce aggregation.

-

The final concentration of the agonist should be predetermined to induce a submaximal aggregation response to allow for the detection of inhibitory effects.

-

-

Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau.

-

Data Analysis:

-

The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP (100%) and PRP (0%) baselines.

-

The percentage of inhibition is calculated as: (1 - (Maximal aggregation with Cloricromen / Maximal aggregation with vehicle)) * 100%.

-

References

- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Cloricromen used for? [synapse.patsnap.com]

- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cloricromen Hydrochloride in Models of Arterial Thrombosis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloricromen hydrochloride is a coumarin (B35378) derivative with potent antiplatelet and vasodilatory properties.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, making it a compound of interest for the prevention and treatment of thromboembolic disorders. These application notes provide a comprehensive overview of the use of this compound in preclinical models of arterial thrombosis, including detailed experimental protocols, quantitative data from relevant studies, and a visualization of its signaling pathway.

Mechanism of Action

Cloricromen exerts its antithrombotic effects primarily through the inhibition of platelet activation. It has been shown to inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen.[1] The proposed mechanism involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP levels, in turn, inhibit the release of granules that promote platelet aggregation and reduce cytoplasmic Ca2+ movements, ultimately dampening the thrombotic response.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from a key preclinical study.

Table 1: Dose-Dependent Inhibition of Ex Vivo Platelet Aggregation by Intravenous Cloricromen in Rabbits

| Cloricromen Infusion Rate (µg/kg/min) | Agonist | Inhibition of Platelet Aggregation (%) |

| 1 - 1000 | ADP | Dose-dependent |

| 1 - 1000 | Collagen | Dose-dependent (stronger inhibition than with ADP) |

Data extracted from a study in anesthetized rabbits where Cloricromen was infused for 15 minutes.[1]

Table 2: Effect of Intravenous Cloricromen on Infarct Size in a Rabbit Model of Myocardial Ischemia

| Treatment Group | Infusion Rate (µg/kg/min) | Infarct Size / Area at Risk (%) |

| Vehicle Control | - | N/A (Control Value) |

| Cloricromen | 30 | Reduced |

| Cloricromen | 300 | Reduced |

This study involved 1 hour of coronary artery occlusion followed by 2 hours of reperfusion in anesthetized rabbits. Cloricromen infusion started 15 minutes prior to occlusion and continued throughout the experiment.[1]

Experimental Protocols

This section provides a detailed protocol for a widely used model of arterial thrombosis, the ferric chloride-induced carotid artery thrombosis model in rats, and outlines the administration of this compound for evaluating its antithrombotic efficacy.

Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This model is a well-established and reproducible method for inducing occlusive arterial thrombosis to study the efficacy of antithrombotic agents.[3][4][5][6][7][8]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., a mixture of ketamine and xylazine)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Doppler flow probe and flowmeter

-

Filter paper strips (e.g., 1x2 mm)

-

Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)

-

Saline solution (0.9% NaCl)

-

Sutures

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat and place it in a supine position on a surgical board.

-

Make a midline cervical incision and expose the right common carotid artery, carefully separating it from the vagus nerve and surrounding tissues.

-

-

Blood Flow Measurement:

-

Place a Doppler flow probe around the exposed carotid artery to monitor blood flow continuously.

-